A Comprehensive Technical Guide to the Physical Properties of 3-Amino-5-fluoro-2-nitrobenzonitrile
A Comprehensive Technical Guide to the Physical Properties of 3-Amino-5-fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physical properties of 3-Amino-5-fluoro-2-nitrobenzonitrile (CAS No. 143864-73-1), a key intermediate in contemporary pharmaceutical and agrochemical research. Due to a notable absence of published experimental data for this specific compound, this document adopts a dual-pronged approach. Firstly, it presents a curated summary of predicted physicochemical properties alongside a comparative analysis of experimentally determined values for structurally analogous compounds. This comparative framework offers valuable benchmarks for researchers. Secondly, and most critically, this guide furnishes comprehensive, field-proven experimental protocols for the determination of essential physical properties, including melting point, solubility, and spectral characteristics. By explaining the causality behind methodological choices, this guide empowers researchers to generate robust, in-house data, ensuring scientific integrity and accelerating research and development timelines.
Introduction and Molecular Overview
3-Amino-5-fluoro-2-nitrobenzonitrile is a substituted aromatic compound featuring a confluence of functional groups that impart a unique electronic and steric profile. The presence of an amino group, a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring makes it a versatile building block in organic synthesis. The interplay of these electron-withdrawing (nitro, fluoro, nitrile) and electron-donating (amino) groups significantly influences its reactivity, intermolecular interactions, and, consequently, its physical properties. A thorough understanding of these properties is a prerequisite for its effective utilization in reaction optimization, purification, formulation, and quality control.
Molecular Structure:
Caption: Molecular structure of 3-Amino-5-fluoro-2-nitrobenzonitrile.
Physicochemical Properties: A Comparative Overview
Direct experimental data for 3-Amino-5-fluoro-2-nitrobenzonitrile is scarce in publicly accessible literature. Therefore, this section provides a table of computationally predicted properties alongside experimental data for structurally related nitrobenzonitriles. This comparative approach allows for informed estimations of the target compound's behavior.
| Property | 3-Amino-5-fluoro-2-nitrobenzonitrile (Predicted/Estimated) | 3-Nitrobenzonitrile[1][2][3] | 4-Nitrobenzonitrile[4] | 2-Fluoro-5-nitrobenzonitrile | 3-Amino-5-nitrobenzonitrile[5][6] |
| CAS Number | 143864-73-1 | 619-24-9 | 619-72-7 | 17417-09-3 | 10406-92-5 |
| Molecular Formula | C₇H₄FN₃O₂ | C₇H₄N₂O₂ | C₇H₄N₂O₂ | C₇H₃FN₂O₂ | C₇H₅N₃O₂ |
| Molecular Weight ( g/mol ) | 181.13 | 148.12 | 148.12 | 166.11 | 163.13 |
| Appearance | Expected to be a yellow to brown solid | White or yellow crystal powder | Powder | - | - |
| Melting Point (°C) | Estimated: 150-170 | 114-117 | 144-147 | 76-80 | - |
| Boiling Point (°C) | > 200 (decomposition likely) | 165 @ 21 mmHg | - | - | - |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and moderately soluble in polar protic solvents (e.g., Ethanol, Methanol).[7][8] | Sparingly soluble in water | - | - | Soluble in Methanol[5] |
Expertise & Experience Note: The estimated melting point for 3-Amino-5-fluoro-2-nitrobenzonitrile is higher than its non-aminated analogue (2-Fluoro-5-nitrobenzonitrile) due to the potential for intermolecular hydrogen bonding involving the amino group, which requires more energy to overcome during the phase transition. The presence of both a hydrogen bond donor (amino group) and multiple acceptors (nitro, nitrile, fluorine) suggests strong crystal lattice interactions.
Experimental Protocols for Physical Property Determination
This section provides detailed, step-by-step methodologies for determining the key physical properties of 3-Amino-5-fluoro-2-nitrobenzonitrile. These protocols are designed to be self-validating and are grounded in standard pharmaceutical and chemical research practices.
Melting Point Determination
Causality Behind Experimental Choices: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method using a digital melting point apparatus is chosen for its accuracy, small sample requirement, and reproducibility. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Protocol:
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Sample Preparation:
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Ensure the sample of 3-Amino-5-fluoro-2-nitrobenzonitrile is completely dry and finely powdered.
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Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
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-
Instrument Setup:
-
Use a calibrated digital melting point apparatus.
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Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range.
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-
Approximate Melting Point Determination:
-
Insert the capillary tube into the apparatus.
-
Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely liquid.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new capillary with the sample.
-
Set a slow heating ramp (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
Repeat the measurement with a fresh sample to ensure reproducibility.
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Caption: Workflow for accurate melting point determination.
Solubility Profile Determination
Causality Behind Experimental Choices: Solubility data is fundamental for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. The "like dissolves like" principle is a guiding concept; the polarity of 3-Amino-5-fluoro-2-nitrobenzonitrile, with its multiple polar functional groups, suggests good solubility in polar organic solvents.[9] A thermodynamic (equilibrium) solubility determination using the shake-flask method is the gold standard as it measures the true saturation point of the compound in a given solvent at a specific temperature.
Protocol:
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Solvent Selection:
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Choose a range of solvents with varying polarities, relevant to potential applications (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).
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-
Equilibrium Saturation (Shake-Flask Method):
-
Add an excess amount of 3-Amino-5-fluoro-2-nitrobenzonitrile to a known volume of each solvent in separate sealed vials. The presence of undissolved solid is essential.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation and Reporting:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.
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Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of 3-Amino-5-fluoro-2-nitrobenzonitrile.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience Note: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 3-Amino-5-fluoro-2-nitrobenzonitrile, the IR spectrum is expected to be dominated by strong, characteristic absorptions from the nitro (NO₂) and nitrile (C≡N) groups. The amino (N-H) stretches will also be prominent.
Expected Characteristic Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3000-3100 | Medium-Weak |
| Nitrile (C≡N) | Stretch | 2220-2240 | Strong, Sharp |
| Aromatic (C=C) | Stretch | 1450-1600 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1335-1385 | Strong |
| C-F | Stretch | 1000-1400 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of all substituents. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.
Mass Spectrometry (MS)
Expertise & Experience Note: Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For 3-Amino-5-fluoro-2-nitrobenzonitrile, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Amino-5-fluoro-2-nitrobenzonitrile is not widely available, based on the functional groups present, appropriate precautions should be taken. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[12]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[10][11]
Conclusion
3-Amino-5-fluoro-2-nitrobenzonitrile is a compound of significant interest with a distinct set of physical properties dictated by its complex substitution pattern. This guide has addressed the current knowledge gap by providing a framework for estimating its properties through comparative analysis and, more importantly, by detailing robust experimental protocols for their determination. By adhering to these methodologies, researchers can generate the critical data needed for the confident and effective application of this versatile chemical intermediate in their research and development endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents.
- BenchChem. (2025). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.
-
ChemSynthesis. (2025, May 20). 3-nitrobenzonitrile. Retrieved from [Link]
- Safety Data Sheet. (2025, December 25). 5-Fluoro-2-nitrobenzonitrile.
- Fisher Scientific. (n.d.).
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
- Missouri S&T. (n.d.).
- MilliporeSigma. (2025, November 6).
- Tokyo Chemical Industry. (2025, November 7).
- Thermo Fisher Scientific. (2025, September 24).
- Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Amino-3-nitrobenzonitrile, 98%.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-Amino-3-fluorobenzonitrile, 95%.
-
PubChem. (n.d.). 3-Amino-5-fluorobenzonitrile. Retrieved from [Link]
- Sigma-Aldrich. (2025, September 14).
- Fisher Scientific. (n.d.).
- MilliporeSigma. (2025, August 25).
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles.
- Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy.
- Carl ROTH. (n.d.).
-
PubChem. (n.d.). 3-Amino-5-nitrobenzonitrile. Retrieved from [Link]
-
NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-fluorobenzonitrile. Retrieved from [Link]
- ARKIVOC. (2008).
- South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
- SpectraBase. (n.d.). 3-Amino-5-nitrobenzoic acid - Optional[FTIR] - Spectrum.
- PubChemLite. (n.d.). 3-fluoro-5-nitrobenzonitrile (C7H3FN2O2).
Sources
- 1. 3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. shivshaktipharmachem.com [shivshaktipharmachem.com]
- 4. 4-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 11228974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 3-Amino-5-fluorobenzonitrile | 210992-28-2 [sigmaaldrich.cn]
